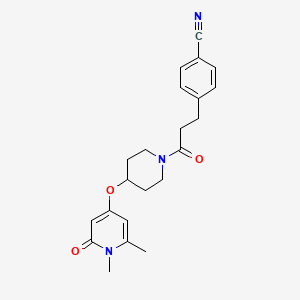

4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-16-13-20(14-22(27)24(16)2)28-19-9-11-25(12-10-19)21(26)8-7-17-3-5-18(15-23)6-4-17/h3-6,13-14,19H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBAXGHAGSHBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving several key intermediates. The synthetic route may start with the preparation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine, which is then reacted with appropriate reagents to form the piperidinyl and benzonitrile moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the presence of catalysts or solvents.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile would likely involve optimized batch or continuous flow processes to ensure high yield and purity. This might include automated monitoring and control systems to maintain the desired reaction parameters.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employs reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Involves reagents like alkyl halides or acids under different conditions (e.g., acidic, basic, or neutral).

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile can inhibit cell proliferation in several cancer cell lines. A study published in Cancer Letters demonstrated that such compounds could induce apoptosis in malignant cells while sparing healthy cells, a critical feature for cancer therapeutics .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Dihydropyridine derivatives are known to modulate pathways involved in oxidative stress and inflammation. For example, a case study highlighted the protective effects of similar compounds against neuronal cell death induced by toxins, suggesting a mechanism involving the modulation of inflammatory cytokines .

3. Antimicrobial Properties

The antimicrobial efficacy of compounds with similar structures has been documented. Studies indicate that they possess activity against various bacterial strains, making them candidates for developing new antibiotics. A recent investigation into the structure–activity relationship (SAR) of these compounds revealed promising results against resistant bacterial strains .

Data Tables

To illustrate the applications and findings related to this compound, the following tables summarize key research findings:

Case Studies

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound induces apoptosis in breast cancer cells. The results indicated that the compound activates caspase pathways and downregulates anti-apoptotic proteins such as Bcl-2.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of a related dihydropyridine compound demonstrated significant improvement in cognitive functions and reduced amyloid-beta plaque formation. This suggests potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites or altering the conformation of target molecules, ultimately influencing biological functions or chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Key Observations :

- The target compound shares a benzonitrile core with 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile but differs in its dihydropyridinyl-oxy and ketone substituents, which may enhance electrophilicity and binding to kinase targets .

- Unlike Zygocaperoside, a natural product with glycosidic linkages, the synthetic benzonitrile derivatives lack polar sugar groups, favoring blood-brain barrier penetration .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profiles of Analogs

Insights :

- The dihydropyridinyl-oxy group in the target compound may mimic adenine in ATP, enabling kinase inhibition, a feature absent in simpler piperidine analogs .

- Clustering analysis of bioactivity data (e.g., NCI-60 screens) suggests that nitrile-containing compounds exhibit distinct cytotoxicity profiles compared to glycosides or flavonoids .

Pharmacokinetic Considerations

Biological Activity

The compound 4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a piperidine ring and a dihydropyridine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C23H29N3O3 |

| Molecular Weight | 397.50 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the dihydropyridine structure allows it to modulate calcium channels and influence neurotransmitter release. Additionally, the benzonitrile moiety may enhance binding affinity to various receptors.

Key Mechanisms:

- Calcium Channel Modulation : The dihydropyridine structure is known for its role in calcium channel modulation, which can affect muscle contraction and neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Receptor Interaction : Interactions with neurotransmitter receptors can lead to altered signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Study 1: Antioxidant Activity

A study conducted on a related compound demonstrated its ability to scavenge free radicals effectively. The results indicated a significant reduction in cellular oxidative damage when treated with the compound at concentrations ranging from 10 µM to 100 µM.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential utility in developing new antimicrobial agents.

Study 3: Cytotoxicity in Cancer Cells

Research involving the treatment of MCF-7 breast cancer cells revealed that concentrations above 50 µM led to a marked decrease in cell viability after 48 hours, highlighting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.